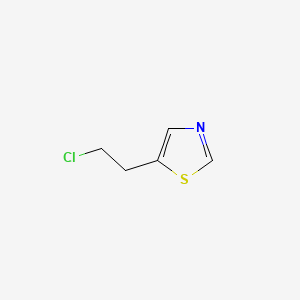

5-(2-Chloroethyl)-1,3-thiazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-(2-Chloroethyl)-1,3-thiazole: is an organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. The presence of the 2-chloroethyl group in the 5-position of the thiazole ring imparts unique chemical properties to this compound, making it of interest in various fields of scientific research and industrial applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 5-(2-Chloroethyl)-1,3-thiazole typically involves the reaction of 2-chloroethylamine hydrochloride with carbon disulfide and potassium hydroxide to form the intermediate 2-chloroethyl dithiocarbamate. This intermediate is then cyclized with α-haloketones to yield the desired thiazole compound. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or acetonitrile to facilitate the cyclization process.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Análisis De Reacciones Químicas

Types of Reactions: 5-(2-Chloroethyl)-1,3-thiazole undergoes various chemical reactions, including:

Nucleophilic substitution: The chloroethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to form the corresponding thiazolidine derivative.

Cyclization: The chloroethyl group can participate in intramolecular cyclization reactions to form fused ring systems.

Common Reagents and Conditions:

Nucleophilic substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

Oxidation: Oxidizing agents such as hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), or potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Cyclization: Catalysts such as Lewis acids (e.g., aluminum chloride) or bases (e.g., sodium hydride) in appropriate solvents.

Major Products Formed:

Nucleophilic substitution: Formation of substituted thiazoles.

Oxidation: Formation of thiazole sulfoxides or sulfones.

Reduction: Formation of thiazolidine derivatives.

Cyclization: Formation of fused thiazole ring systems.

Aplicaciones Científicas De Investigación

Anticonvulsant Activity

5-(2-Chloroethyl)-1,3-thiazole has been extensively studied for its anticonvulsant properties. It acts by modulating neurotransmitter systems and has been utilized in the treatment of epilepsy. The compound's mechanism involves enhancing GABAergic activity, which suppresses neuronal excitability. A notable study indicated that Clomethiazole effectively protects against picrotoxin-induced convulsions in animal models, demonstrating a significant protective index compared to standard treatments .

Sedative Effects

In addition to its anticonvulsant properties, this compound exhibits sedative effects. It has been employed in clinical settings for the management of alcohol withdrawal symptoms and sedation in critically ill patients. Its sedative action is attributed to its ability to enhance GABA receptor activity, similar to benzodiazepines but with a distinct pharmacological profile .

Antimicrobial Properties

Recent studies have highlighted the antimicrobial efficacy of this compound derivatives against various bacterial and fungal strains. Research demonstrated that these compounds exhibit superior antibacterial activity compared to traditional antibiotics like ampicillin. In particular, derivatives were effective against resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA) and Pseudomonas aeruginosa .

Anticancer Potential

The anticancer properties of this compound have garnered attention in medicinal chemistry. Several derivatives have shown promising results in inhibiting the proliferation of cancer cell lines, including breast cancer and lung adenocarcinoma cells. Studies indicate that these compounds induce cell cycle arrest and apoptosis in cancer cells through various mechanisms, including mitochondrial depolarization and activation of caspases .

Synthesis and Structural Variations

The synthesis of this compound involves several methods, including the reaction of halogenated ketones or aldehydes with thioformamide. Variations in the synthesis process can lead to different derivatives with enhanced pharmacological properties. For instance, modifications at the thiazole ring can significantly affect the biological activity of the resulting compounds .

Data Table: Summary of Applications

Case Study 1: Anticonvulsant Efficacy

In a controlled study involving animal models, Clomethiazole was administered to evaluate its efficacy against chemically induced seizures. Results indicated a significant reduction in seizure frequency compared to control groups receiving placebo treatments.

Case Study 2: Antimicrobial Activity

A series of derivatives were tested against Gram-positive and Gram-negative bacteria. The results showed that certain modifications on the thiazole ring enhanced antimicrobial potency significantly over conventional antibiotics.

Mecanismo De Acción

The mechanism of action of 5-(2-Chloroethyl)-1,3-thiazole involves its ability to form covalent bonds with nucleophilic sites in biological macromolecules. The chloroethyl group can undergo nucleophilic substitution reactions with amino, thiol, or hydroxyl groups in proteins and nucleic acids. This can lead to the formation of crosslinks, inhibition of enzyme activity, and disruption of cellular processes. The compound’s interaction with DNA can result in the formation of DNA adducts, leading to cell cycle arrest and apoptosis.

Comparación Con Compuestos Similares

2-Chloroethylamine: A simpler compound with similar reactivity but lacking the thiazole ring.

5-(2-Bromoethyl)-1,3-thiazole: A bromine analog with similar chemical properties but different reactivity due to the presence of bromine.

5-(2-Iodoethyl)-1,3-thiazole: An iodine analog with increased reactivity compared to the chloroethyl derivative.

Uniqueness: 5-(2-Chloroethyl)-1,3-thiazole is unique due to the presence of both the thiazole ring and the chloroethyl group. This combination imparts distinct chemical reactivity and biological activity, making it valuable in various research and industrial applications. The thiazole ring provides stability and electronic properties, while the chloroethyl group offers reactivity for further chemical modifications.

Actividad Biológica

5-(2-Chloroethyl)-1,3-thiazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its synthesis, biological evaluations, and potential therapeutic applications, synthesizing findings from various studies.

Chemical Structure and Synthesis

This compound (CAS No. 45592-77-6) features a thiazole ring substituted with a chloroethyl group. The synthesis of thiazole derivatives generally involves the reaction of thioamides with α-halo ketones or aldehydes, often employing methods such as cyclization reactions or condensation techniques. The presence of the chloroethyl group is critical for its biological activity, impacting its interaction with biological targets.

Biological Activity Overview

The biological activity of this compound has been evaluated in several studies, highlighting its antimicrobial, anticancer, and neuroprotective properties.

Antimicrobial Activity

Research indicates that thiazole derivatives exhibit notable antimicrobial effects. For instance:

- Minimum Inhibitory Concentration (MIC) values for various thiazole compounds have been reported against bacterial strains such as Staphylococcus aureus and Escherichia coli, with some derivatives showing MIC values as low as 6.25 µg/mL .

- A study demonstrated that compounds with a thiazole nucleus showed enhanced antifungal activity against strains like Candida albicans and Aspergillus species .

Anticancer Activity

This compound has also been investigated for its anticancer potential:

- In vitro studies have shown that thiazole derivatives can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HepG-2 (liver cancer), with IC50 values indicating effective cytotoxicity .

- A compound from the same family displayed significant selectivity against human lung adenocarcinoma cells (A549), suggesting a promising avenue for cancer therapy .

Neuroprotective Effects

Recent investigations have suggested neuroprotective properties:

- Thiazole derivatives have been evaluated for their ability to protect neuronal cells (e.g., SH-SY5Y) from oxidative stress and neurotoxicity, indicating potential applications in neurodegenerative diseases .

Case Studies and Research Findings

Several studies have focused on the biological evaluation of thiazole derivatives, including this compound:

-

Antimicrobial Efficacy :

Compound MIC (µg/mL) Target Organism 1 6.25 Staphylococcus aureus 2 12.5 Escherichia coli 3 10 Candida albicans -

Anticancer Activity :

Compound IC50 (µM) Cell Line Thiazole Derivative A 15 MCF-7 Thiazole Derivative B 18 HepG-2 - Neuroprotective Activity :

Propiedades

IUPAC Name |

5-(2-chloroethyl)-1,3-thiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6ClNS/c6-2-1-5-3-7-4-8-5/h3-4H,1-2H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIQGSQJWWYBZFY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC=N1)CCCl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6ClNS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.63 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.